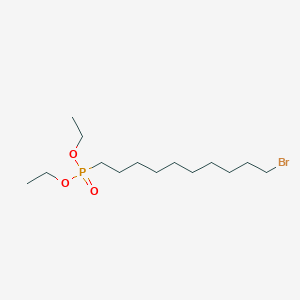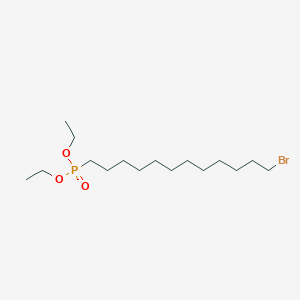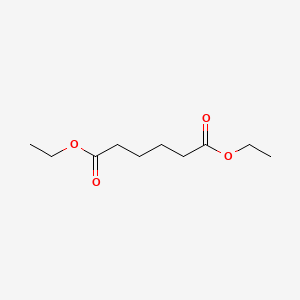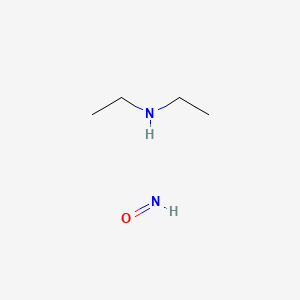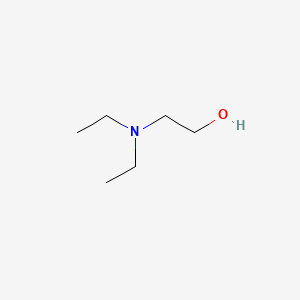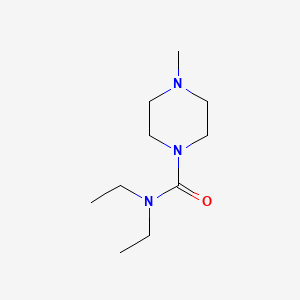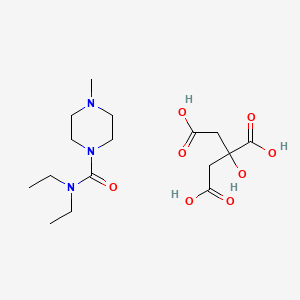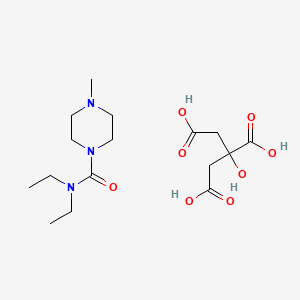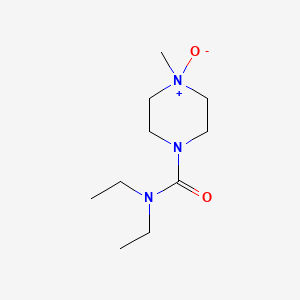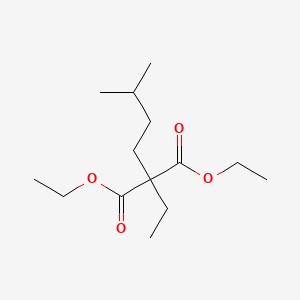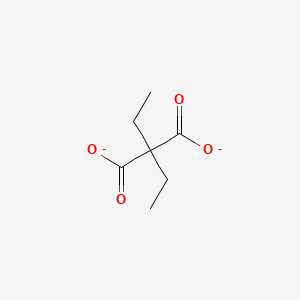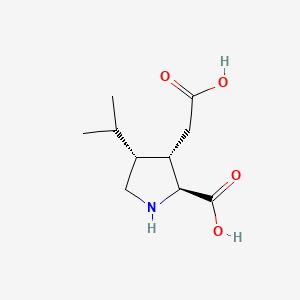
二氢海尼克酸
描述
Dihydrokainic acid is an organic compound that contains two carboxylic acid functional groups, making it a dicarboxylic acid . It is an inhibitor of the GLT-1 glutamate transporter .
Molecular Structure Analysis
The molecular formula of Dihydrokainic acid is C10H17NO4 . It has a molar mass of 215.25 g/mol . The IUPAC name is (2S,3S,4R)-3-(2-Hydroxy-2-oxoethyl)-4-(propan-2-yl)pyrrolidine-2-carboxylic acid .Physical And Chemical Properties Analysis
Dihydrokainic acid is a powder that is soluble in water . It has a molecular weight of 215.25 .科学研究应用
与谷氨酸和其他氨基酸的相互作用
二氢海尼克酸因其对神经递质的影响而受到研究,特别是在谷氨酸摄取和传递的背景下。Lehmann 和 Hamberger (1983) 观察到二氢海尼克酸会升高兔海马中的谷氨酸、牛磺酸和磷酸乙醇胺的水平,表明对谷氨酸能传递有影响 (Lehmann 和 Hamberger,1983)。同样,Butcher 等人 (1988) 发现二氢海尼克酸诱导癫痫样活动并改变细胞外氨基酸水平,包括大鼠齿状回中谷氨酸的增加 (Butcher、Jacobson 和 Hamberger,1988)。
神经毒性和谷氨酸失活
Lodge 等人 (1979) 探讨了海尼克酸的神经毒性作用和二氢海尼克酸在谷氨酸失活中的作用,表明二氢海尼克酸选择性地增强了 L-天冬氨酸和 L-谷氨酸等兴奋剂的作用 (Lodge、Johnston、Curtis 和 Bornstein,1979)。
结合和受体相互作用
London 和 Coyle (1979) 对大鼠和人小脑中的 [3H]海尼克酸结合的研究表明,二氢海尼克酸在海尼克酸识别位点表现出负协同性,这表明变构相互作用和与其他化合物在体内产生协同效应的生化基础 (London 和 Coyle,1979)。
对脑钙通量和神经元活动的影响
Lazarewicz 等人 (1986) 研究了海尼克酸和二氢海尼克酸对脑钙通量的影响,发现二氢海尼克酸不会激活突触小体的 Ca2+ 摄取,表明其对 Ca2+ 通量的影响不同于海尼克酸 (Lazarewicz、Lehmann、Hagberg 和 Hamberger,1986)。
未来方向
Dihydrokainic acid has been used as a research tool in various in vivo central nervous system disease models in rodents, such as epilepsy, Huntington’s, Parkinson’s and Alzheimer’s diseases . It has also been used as a template in the design of novel ligands affecting the glutamatergic system . The glutamatergic neurotransmitter system is involved in many important neurophysiological processes and thus constitutes a promising target for the treatment of neurological diseases .
属性
IUPAC Name |
(2S,3S,4R)-3-(carboxymethyl)-4-propan-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPDCKOQOOQUSC-OOZYFLPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(C1CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200489 | |
| Record name | Dihydrokainic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrokainic acid | |
CAS RN |
52497-36-6 | |
| Record name | Dihydrokainic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52497-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrokainic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052497366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrokainic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrokainic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROKAINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4LMC2HN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



